molecular formula C8H11NO2 B142169 Methyl 2-(1H-pyrrol-1-yl)propanoate CAS No. 130016-69-2

Methyl 2-(1H-pyrrol-1-yl)propanoate

Cat. No. B142169
M. Wt: 153.18 g/mol
InChI Key: VNTMTYITVOQQIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-(1H-pyrrol-1-yl)propanoate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a pyrrole derivative that is widely used in the synthesis of various organic compounds.

Mechanism Of Action

The mechanism of action of methyl 2-(1H-pyrrol-1-yl)propanoate is not well understood. However, studies have suggested that this compound may act as a potential inhibitor of enzymes such as acetylcholinesterase and butyrylcholinesterase. These enzymes are involved in the breakdown of acetylcholine, a neurotransmitter that plays a crucial role in various physiological processes such as muscle contraction and cognitive function.

Biochemical And Physiological Effects

Methyl 2-(1H-pyrrol-1-yl)propanoate has been shown to have various biochemical and physiological effects. Studies have suggested that this compound may have potential applications in the treatment of Alzheimer's disease, as it may act as an inhibitor of acetylcholinesterase and butyrylcholinesterase. Additionally, this compound has been shown to have potential applications in the treatment of cancer, as it may act as a photosensitizer in photodynamic therapy.

Advantages And Limitations For Lab Experiments

The advantages of using methyl 2-(1H-pyrrol-1-yl)propanoate in lab experiments include its ease of synthesis, high yield, and potential applications in various fields. However, the limitations of using this compound include its potential toxicity and the lack of understanding of its mechanism of action.

Future Directions

There are various future directions for research on methyl 2-(1H-pyrrol-1-yl)propanoate. One future direction is to further investigate its potential applications in the treatment of Alzheimer's disease and cancer. Additionally, further research is needed to understand the mechanism of action of this compound and its potential applications in other fields such as catalysis and sensing.

Synthesis Methods

Methyl 2-(1H-pyrrol-1-yl)propanoate can be synthesized through the reaction of 2-bromoacetophenone and pyrrole in the presence of a base such as potassium carbonate. The reaction proceeds through the formation of an intermediate and the subsequent elimination of hydrogen bromide. The product obtained is then purified through column chromatography to obtain pure methyl 2-(1H-pyrrol-1-yl)propanoate.

Scientific Research Applications

Methyl 2-(1H-pyrrol-1-yl)propanoate has a wide range of potential applications in scientific research. This compound has been used as a building block in the synthesis of various organic compounds such as pyrrole-based macrocycles, porphyrins, and phthalocyanines. These compounds have applications in various fields such as catalysis, sensing, and photodynamic therapy.

properties

CAS RN

130016-69-2

Product Name

Methyl 2-(1H-pyrrol-1-yl)propanoate

Molecular Formula

C8H11NO2

Molecular Weight

153.18 g/mol

IUPAC Name

methyl 2-pyrrol-1-ylpropanoate

InChI

InChI=1S/C8H11NO2/c1-7(8(10)11-2)9-5-3-4-6-9/h3-7H,1-2H3

InChI Key

VNTMTYITVOQQIR-UHFFFAOYSA-N

SMILES

CC(C(=O)OC)N1C=CC=C1

Canonical SMILES

CC(C(=O)OC)N1C=CC=C1

synonyms

1H-Pyrrole-1-aceticacid,alpha-methyl-,methylester(9CI)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.